

# Comparison of Analytical Methods for Amprolium Determination

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## Compound Focus: Amprolium

CAS No.: 121-25-5

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The table below summarizes key analytical techniques for determining **Amprolium** (AMP), based on the search results. Please note that for some methods, specific numerical validation data points were not explicitly provided in the available literature.

Method	Principle / Mechanism	Analytes	Key Validation Parameters (Range or Value)	Application Context	Ref.
Chemometric (GA-ANN & PLS)	Multivariate calibration of UV spectral data to resolve overlapping spectra.	AMP, Ethopabate (ETHOP), and their degradation products.	<b>Linearity:</b> Calibration set of 25 mixtures. <b>Specificity:</b> Resolves quaternary mixture.	Stability-indicating assay for pharmaceutical dosage forms.	[1] [2]
HPLC-UV	Reverse-phase separation	AMP, ETHOP, and their degradation products.	<b>Linearity:</b> 10.0-70.0 $\mu\text{g}\cdot\text{mL}^{-1}$ (AMP).	Stability-indicating assay for	[1] [2]

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	with UV detection.		<b>Specificity:</b> Resolves drugs from degradants.	pharmaceutical dosage forms.	
<b>Spectrophotometric (Eosin Y)</b>	Ion-pair complex formation in acidic medium, measured by absorbance.	AMP, Triclabendazole (TCB).	<b>Linearity:</b> 100–5000 ng/mL (AMP). <b>LOD:</b> 45 ng/mL (AMP). <b>LOQ:</b> 136 ng/mL (AMP).	Determination in laboratory-prepared pharmaceutical wastewater.	[3]
<b>Spectrofluorimetric (Eosin Y)</b>	Fluorescence quenching of Eosin Y due to ion-pair complex formation.	AMP, Triclabendazole (TCB).	<b>Linearity:</b> 500–2000 ng/mL (AMP). <b>LOD:</b> 142 ng/mL (AMP). <b>LOQ:</b> 429 ng/mL (AMP).	Determination in laboratory-prepared pharmaceutical wastewater.	[3]
<b>Stability-Indicating HPLC</b>	Reverse-phase separation for multiple anticoccidial drugs.	AMP, Sulfaquinoxaline, Diaveridine, Vitamin K3.	<b>Linearity:</b> 20.0–60.0 $\mu\text{g mL}^{-1}$ (AMP). Validation per ICH guidelines.	Simultaneous determination in veterinary formulations; stability-indicating.	[4]

## Detailed Experimental Protocols

Here is a detailed overview of the methodologies for the two most comprehensively described techniques in the search results.

## Chemometric and HPLC Methods for AMP and ETHOP

This study directly compared chemometric models and a dedicated HPLC method as stability-indicating assays [1] [2].

- **Objective:** To simultaneously determine AMP and ETHOP in the presence of their alkaline degradation products in laboratory-prepared mixtures and pharmaceutical formulations.
- **Chemometric Method (PLS-1, GA-PLS, GA-ANN):**
  - **Instrumentation:** SHIMADZU dual beam UV–visible spectrophotometer with 1-cm quartz cells.
  - **Software & Data Processing:** All chemometric methods were implemented in **Matlab**. A **4-factor 5-level experimental design** was used to establish a calibration set of 25 mixtures containing different ratios of the drugs and their degradation products [1].
  - **Procedure:** UV spectra of the mixtures were processed. The **Genetic Algorithm (GA)** was used for variable selection to enhance the prediction power of Partial Least Squares (PLS-1). **Artificial Neural Networks (ANN)** were also employed, which showed superior performance in solving the highly overlapped spectra [1] [2].
- **HPLC-UV Method:**
  - **Column:** C18 (250 × 4.6 mm, 5 μm).
  - **Mobile Phase:** Methanol: Hexane sulphonic acid sodium salt (pH = 3.4 ± 0.2), adjusted with orthophosphoric acid (55:45, v/v).
  - **Flow Rate & Detection:** Quantitation was achieved with UV detection at **270 nm** [2].
- **Comparison & Conclusion:** The study concluded that the **GA-ANN chemometric model** was effective in handling the highly overlapped spectra, using a less expensive instrument (UV-Vis spectrophotometer). However, both the proposed GA-ANN and HPLC methods were suitable for routine analysis in quality control without preliminary separation [1] [2].

## Spectrophotometric and Spectrofluorimetric Methods for AMP and TCB

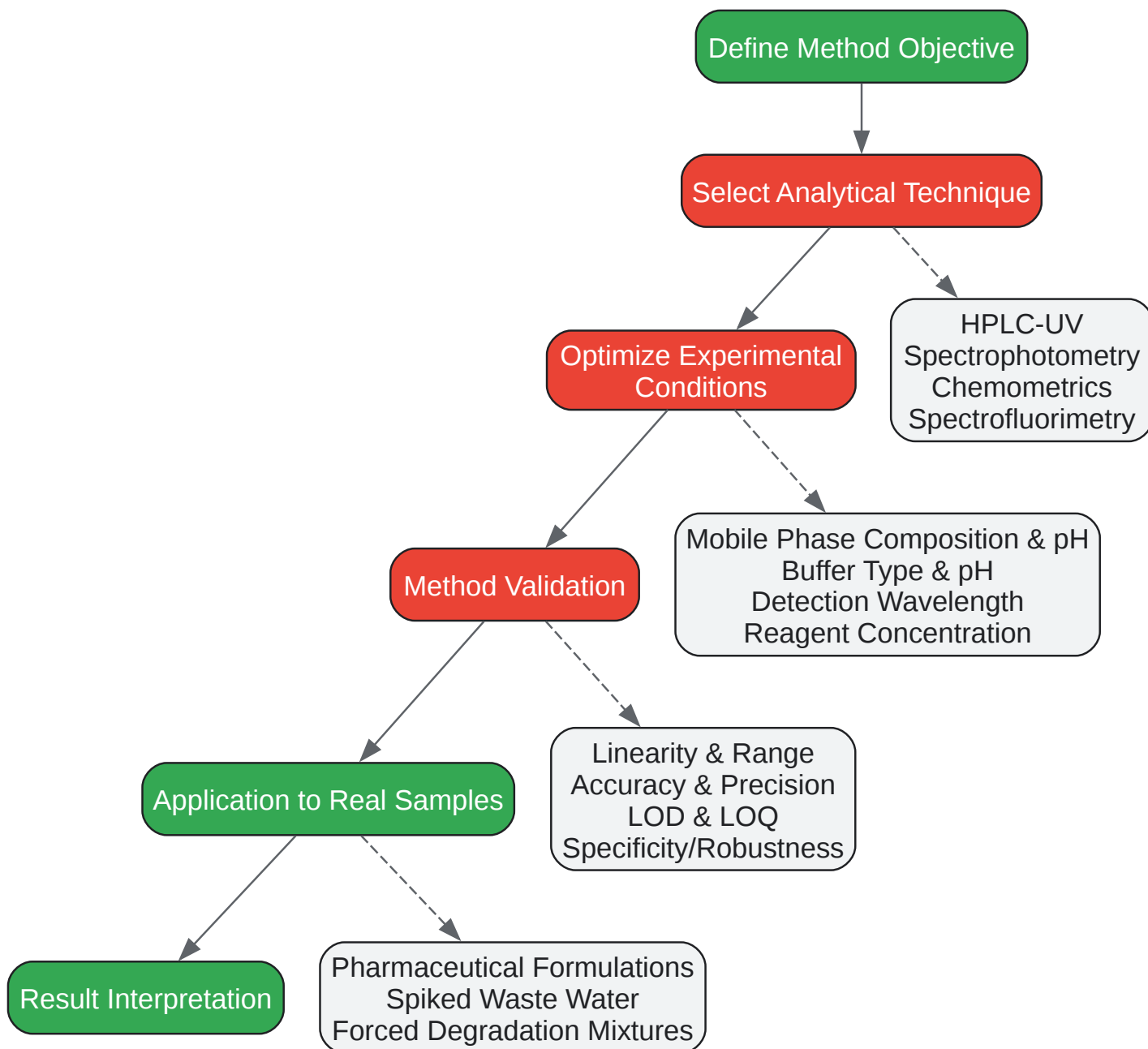
This study developed methods for estimating AMP in wastewater samples [3].

- **Objective:** To provide simple and sensitive methods for determining AMP and Triclabendazole (TCB) in laboratory-prepared pharmaceutical wastewater.
- **Principle:** Both methods are based on the reaction of the drugs' tertiary amino groups with **Eosin Y** in an acidic medium to form an orange-red **ion-pair complex**.
- **Spectrophotometric Method (Method I):**
  - **Measurement:** The absorbance of the resulting complex was measured at **547 nm**.

- **Optimal Conditions:** For AMP, the optimal conditions involved using **pH 3.5 acetate buffer** and a specific volume of **Eosin Y** solution [3].
- **Spectrofluorimetric Method (Method II):**
  - **Measurement:** The reaction resulted in the quenching of the native fluorescence of Eosin Y. The decrease in fluorescence intensity ( $\Delta F$ ) was measured at an emission wavelength of **552 nm** for AMP after excitation at **470 nm**.
  - **Optimal Conditions:** For AMP, the optimal pH for the buffer was **3.0** [3].
- **Validation:** Both methods were validated according to ICH guidelines, demonstrating linearity over specified ranges and providing values for LOD and LOQ, as shown in the comparison table above [3].

## Workflow for Method Development and Validation

The following diagram illustrates a general workflow for developing and validating an analytical method for **Amprolium**, integrating the key steps discussed in the search results.



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